![molecular formula C13H10N2O4 B3428782 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid CAS No. 697257-15-1](/img/no-structure.png)

4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

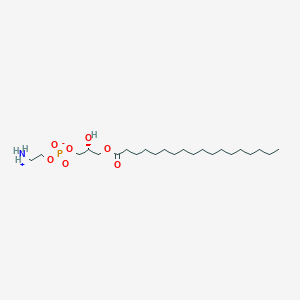

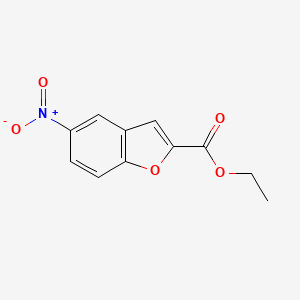

“4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid”, also known as 4-ODP, is a novel organic compound with potential applications in various fields of research and industry. It has a molecular weight of 258.23 g/mol and a molecular formula of C13H10N2O4 .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H10N2O4 . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.23 g/mol and a molecular formula of C13H10N2O4 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Stability and Degradation Pathways

A study focused on nitisinone, a compound structurally related to the target molecule, explored its stability and degradation products under different conditions using LC-MS/MS. This research is significant for understanding the chemical behavior of similar compounds, showing that nitisinone's stability increases with pH, and identifying stable degradation products (Barchańska et al., 2019).

Interaction with Biological Systems

Research on carboxylic acids, including benzoic acid derivatives, has shown their potential in affecting antioxidant, antimicrobial, and cytotoxic activities, depending on their structural differences. Such studies provide insights into how slight modifications in chemical structure can significantly impact biological activities, which is crucial for designing new drugs or understanding the biological implications of these compounds (Godlewska-Żyłkiewicz et al., 2020).

Potential Medical Applications

Salicylic acid derivatives, closely related to the chemical structure of interest, have been studied for their anti-inflammatory and analgesic properties. One novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promise in preliminary assessments for replacing acetylsalicylic acid (ASA) due to its potential activity and benefits. This highlights the ongoing search for safer and more effective alternatives to current medications, with structural analogs of the target molecule playing a key role (Tjahjono et al., 2022).

Molecular Synthesis and Applications

The synthesis and applications of 1,4-dihydropyridines, a structural class to which the target molecule is related, have been extensively reviewed. These compounds are crucial in various biological applications and serve as a foundation for many drugs and synthetic organic chemistry, highlighting the importance of efficient and environmentally benign synthesis methods for bioactive compounds (Sohal, 2021).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid' involves the condensation of 3-acetyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with 4-aminobenzoic acid, followed by reduction of the nitro group and subsequent hydrolysis of the resulting ester.", "Starting Materials": [ "3-acetyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid", "4-aminobenzoic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 3-acetyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with 4-aminobenzoic acid in the presence of sodium hydroxide and ethanol to form the corresponding amide.", "Step 2: Reduction of the nitro group in the amide using sodium borohydride and hydrochloric acid to form the corresponding amine.", "Step 3: Hydrolysis of the resulting ester using hydrochloric acid and water to form the final product, 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid." ] } | |

CAS-Nummer |

697257-15-1 |

Produktname |

4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid |

Molekularformel |

C13H10N2O4 |

Molekulargewicht |

258.23 g/mol |

IUPAC-Name |

4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoic acid |

InChI |

InChI=1S/C13H10N2O4/c16-11-6-3-9(7-14-11)12(17)15-10-4-1-8(2-5-10)13(18)19/h1-7H,(H,14,16)(H,15,17)(H,18,19) |

InChI-Schlüssel |

LMAFYRNHUNGTBG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2 |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(~15~N)Isocyanatomethyl]benzene](/img/structure/B3428783.png)